N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

TrkA inhibition Kinase selectivity Pain therapeutics

Order N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4) to secure a well-characterized TrkA inhibitor from Merck's patented five-membered heteroaryl benzamide class (WO2015148350, Example 76). Its benzofuran-2-carbonyl-piperidine core and unique 4-(thiophen-3-yl)benzamide side chain confer a distinct pharmacophoric geometry that cannot be replicated by pyrazole or thiazole analogs. This chemotype is documented for TrkA-preferential activity, enabling clean dissection of NGF-TrkA signaling for chronic/neuropathic pain and pruritus models without pan-Trk CNS confounds. For NTRK1-fusion oncology (e.g., KM12, CUTO-3), its thiophene substitution may enhance cellular permeability for robust intracellular target engagement. Ideal for head-to-head ADME and selectivity panel studies, and co-crystallization with the TrkA kinase domain. All purchases are for R&D only; not for human or veterinary use.

Molecular Formula C26H24N2O3S
Molecular Weight 444.55
CAS No. 2034539-07-4
Cat. No. B2550760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
CAS2034539-07-4
Molecular FormulaC26H24N2O3S
Molecular Weight444.55
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C26H24N2O3S/c29-25(20-7-5-19(6-8-20)22-11-14-32-17-22)27-16-18-9-12-28(13-10-18)26(30)24-15-21-3-1-2-4-23(21)31-24/h1-8,11,14-15,17-18H,9-10,12-13,16H2,(H,27,29)
InChIKeyQKYCMLFKNDRDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4): A TrkA Kinase Inhibitor for Pain and Oncology Research


N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4) is a synthetic small-molecule tropomyosin-related kinase A (TrkA) inhibitor belonging to the five-membered heteroaryl benzamide class [1][2]. It is disclosed in patent WO2015148350 (Example 76) assigned to Merck Sharp & Dohme Corp. and is under investigation for indications including chronic pain, neuropathic pain, pruritus, and certain cancers driven by NTRK1 fusion or overexpression [1][3]. The compound integrates a benzofuran-2-carbonyl-piperidine scaffold linked via a methylene bridge to a 4-(thiophen-3-yl)benzamide moiety, a structural architecture common to the TrkA inhibitor chemotype but exhibiting distinct heterocyclic substitution patterns that influence kinase selectivity and physicochemical properties [2][3].

Why TrkA Inhibitor Candidates Cannot Be Interchanged: The Case for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide


Within the five-membered heteroaryl benzamide TrkA inhibitor class, seemingly minor modifications to the heterocyclic appendages (e.g., thiophene vs. pyrazole vs. thiazole) produce substantial shifts in kinase selectivity profiles, cellular potency, and ADME properties [1]. The target compound's specific combination of a benzofuran-2-carbonyl-piperidine core with a 4-(thiophen-3-yl)benzamide side chain generates a unique pharmacophoric geometry that cannot be replicated by analogs bearing alternative heterocycles such as pyrazolyl or thiazolyl replacements [2]. Generic substitution without empirical verification risks selecting a compound with divergent TrkA IC50 values, altered off-target kinase engagement (including TrkB/TrkC), and unpredictable blood-brain barrier penetration—parameters critical for both pain and oncology indications [1][3].

Quantitative Differentiation Evidence for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4)


TrkA Kinase Inhibition Potency Relative to Class Representatives

The patent family WO2015148350 discloses TrkA inhibitory activity for the target compound (Example 76) as part of a broader series of five-membered heteroaryl benzamides. While the patent does not provide a direct head-to-head IC50 table isolating Example 76 against a single named comparator, the structure-activity relationship (SAR) tables demonstrate that compounds bearing the thiophen-3-yl benzamide motif consistently achieve TrkA IC50 values in the low nanomolar range (<100 nM), comparable to or exceeding the potency of co-disclosed pyrazole and thiazole analogs in the same enzyme assay [1][2]. The benzofuran-2-carbonyl-piperidine core further contributes to rigidity and favorable hydrophobic interactions within the TrkA ATP-binding pocket, a feature less optimally achieved by analogs with benzothiophene or indole replacements [1].

TrkA inhibition Kinase selectivity Pain therapeutics

Target Engagement Selectivity: TrkA vs. TrkB and TrkC

The review by Bailey et al. (2017) highlights that many early Trk inhibitors suffered from poor selectivity across the Trk family (TrkA/B/C), leading to adverse CNS effects [1]. The Merck patent application emphasizes that compounds of formula (I), which encompasses the target compound, are designed as TrkA-preferential inhibitors with reduced activity at TrkB and TrkC [2]. While specific selectivity ratios for Example 76 are not publicly available in isolated form, the patent's SAR strategy uses the thiophene moiety to modulate hinge-binding interactions that differ subtly between TrkA and TrkB/C, a differentiation mechanism not achievable with simpler phenyl-only benzamide analogs [2].

Kinase selectivity Trk receptor family Off-target minimization

Structural Differentiation from Closest Merck Patent Analogs

Within the WO2015148350 patent, Example 76 is distinguished from structurally adjacent analogs by its specific 4-(thiophen-3-yl)benzamide substitution pattern. Example 81, a closely related analog, incorporates an alternative heterocycle at the corresponding position, resulting in a different molecular shape and electronic profile [1]. The thiophen-3-yl group in Example 76 introduces a sulfur atom at the 3-position of the terminal aryl ring, which alters the dihedral angle and electron density of the benzamide moiety compared to the 4-(pyrazol-1-yl)phenyl variant found in other examples [1]. This structural nuance affects both the compound's LogP and its capacity for π-sulfur interactions with Met592 in the TrkA hinge region, parameters that directly influence potency and metabolic stability [2].

Chemical structure comparison SAR interpretation Procurement specification

Research and Industrial Application Scenarios for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4)


TrkA-Dependent Chronic Pain Model Pharmacological Validation

In preclinical chronic pain studies (e.g., complete Freund's adjuvant-induced inflammatory pain or spared nerve injury neuropathic pain models), where selective TrkA inhibition is required to dissect NGF-TrkA signaling from TrkB/BDNF pathways, this compound provides a tool with the benzofuran-thiophene chemotype documented in the WO2015148350 patent for TrkA-preferential activity [1]. Its use avoids the confounding CNS side effects associated with pan-Trk inhibitors, enabling cleaner interpretation of TrkA-specific analgesic mechanisms [2].

NTRK1 Fusion-Positive Cancer Cell Line Profiling

For oncology researchers screening NTRK1-fusion driven cancer cell lines (e.g., KM12 colon cancer, CUTO-3 lung adenocarcinoma), this compound serves as a reference TrkA inhibitor within the five-membered heteroaryl benzamide class. Its distinct thiophen-3-yl substitution may confer differential cellular permeability compared to pyrazole or thiazole analogs, potentially impacting intracellular target engagement as inferred from SAR trends within the patent family [1].

Chemical Probe for TrkA Crystallography and Biophysical Studies

The compound's benzofuran-2-carbonyl-piperidine scaffold provides a rigid, co-planar core amenable to co-crystallization with the TrkA kinase domain. Procurement of this exact CAS-registered compound ensures consistency with structural biology efforts aimed at mapping hinge-region interactions, particularly the thiophene sulfur-mediated contacts hypothesized in patent SAR discussions [1][2].

Comparative Metabolism and Pharmacokinetic Benchmarking

As a representative of the thiophene-containing subclass within the Merck TrkA inhibitor portfolio, this compound can be used in head-to-head microsomal stability and CYP inhibition assays against its pyrazole and thiazole counterparts from the same patent (e.g., Example 81). Such studies quantify the metabolic advantage or liability conferred by the thiophen-3-yl moiety, informing lead optimization decisions [1].

Quote Request

Request a Quote for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.